molecular formula C21H22FNO5S2 B2911311 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 896327-53-0

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2911311
CAS No.: 896327-53-0
M. Wt: 451.53
InChI Key: OTNNAHTYAQJNBG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a fluorobenzenesulfonyl group, a furan-2-yl moiety, and a 2,4,6-trimethylbenzenesulfonamide backbone. Its structural complexity arises from the dual sulfonamide groups and the integration of aromatic and heterocyclic systems.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO5S2/c1-14-11-15(2)21(16(3)12-14)30(26,27)23-13-20(19-5-4-10-28-19)29(24,25)18-8-6-17(22)7-9-18/h4-12,20,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNNAHTYAQJNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide” typically involves multiple steps:

    Formation of the 4-fluorophenylsulfonyl group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate nucleophile.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the final sulfonamide: This step involves the reaction of the intermediate with 2,4,6-trimethylbenzenesulfonyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: Use as a probe to study biological processes at the molecular level.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares functional group similarities with several sulfonamide derivatives in the evidence:

  • Sulfonamide Backbone : Like compounds in (e.g., 5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate), the target compound incorporates a 2,4,6-trimethylbenzenesulfonamide group, which enhances steric bulk and may influence binding affinity in biological systems .
  • Fluorinated Aromatic System : The 4-fluorobenzenesulfonyl group distinguishes it from analogs such as N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (), which uses a fluorobenzamide instead of a sulfonyl group. Fluorination typically improves metabolic stability and membrane permeability .
  • Furan Heterocycle : The furan-2-yl moiety is present in compounds like 880407-99-8 () and USP-related compounds (). Furan rings contribute to π-π stacking interactions but may reduce solubility compared to pyrimidine or benzofuran systems .

Physicochemical Properties

  • Molecular Weight and Solubility : The molecular weight (~500–550 g/mol, estimated) is higher than N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (400.43 g/mol, ), suggesting lower aqueous solubility. The trimethylbenzene and fluorobenzenesulfonyl groups may further reduce solubility compared to simpler sulfonamides .
  • Acidity (pKa) : Sulfonamides typically exhibit pKa values near 7–10. The fluorinated aromatic system may lower the pKa slightly (cf. 7.16 for ’s fluorobenzamide), enhancing ionization at physiological pH .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted pKa Solubility (mg/mL)
Target Compound ~520 (estimated) ~7.5 <0.1 (estimated)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide 400.43 7.16 0.5–1.0
2e () ~605 Not reported <0.1

Research Implications

The target compound’s unique structure positions it as a candidate for drug discovery, particularly in targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases). Its fluorinated aromatic system and furan heterocycle warrant further studies on bioavailability and toxicity, guided by analogs in and . Comparative studies with USP pharmacopeial compounds () could establish quality control benchmarks .

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound with potential biological activities that make it a candidate for further research in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a sulfonamide group, a furan ring, and a fluorobenzene moiety, which are significant for its biological interactions. The IUPAC name is N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide. Its molecular formula is C19H20FNO5S2C_{19}H_{20}FNO_5S_2 with a molecular weight of 426.49 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₀FNO₅S₂
Molecular Weight426.49 g/mol
IUPAC NameN-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
CAS Number896312-02-0

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide group can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. This mechanism has been observed in various studies where sulfonamides demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been investigated for anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell proliferation. For instance, a study on similar sulfonamide derivatives reported IC50 values indicating significant inhibitory effects on solid tumor cells.

Key Findings:

  • IC50 Values : In vitro antiproliferative assays show varying IC50 values depending on the specific cancer cell line tested.
  • Mechanism of Action : Potential mechanisms include inhibition of histone deacetylases (HDACs), which play a role in cancer progression.

Case Studies and Research Findings

  • Study on HDAC Inhibition :
    • A study focused on fluorinated benzamide derivatives demonstrated their potential as HDAC inhibitors with selective activity against HDAC3. The results indicated that modifications like fluorine substitution enhance biological activity and selectivity (IC50: 95.48 nM) .
  • Antitumor Activity :
    • Research involving similar compounds showed that they could inhibit tumor growth in xenograft models by promoting apoptosis and G2/M phase arrest .
  • Mechanistic Insights :
    • The sulfonyl group acts as an electrophile interacting with nucleophilic sites on biomolecules, while the furan ring may engage with aromatic residues in proteins, influencing their function .

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